molecular formula C23H19Cl2F3N4O3S B2938736 Methyl 2-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 321430-40-4

Methyl 2-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2938736
M. Wt: 559.39
InChI Key: XGJLMOOAIOJZEA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a carboxylate ester, a pyridine ring, a tetrahydrothieno ring, and an aminomethyl group . The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity.


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the carboxylate ester could undergo hydrolysis, and the aminomethyl group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a carboxylate ester could make the compound polar, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound's synthesis involves intricate chemical reactions highlighting its structural complexity and potential as an intermediate in pharmaceutical and chemical research. For example, the study by Zhu et al. (2003) demonstrates an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines, showcasing the compound's relevance in synthesizing complex molecular structures Zhu, Lan, & Kwon, 2003. This method's regioselectivity and excellent yields illustrate the compound's utility in facilitating efficient synthetic pathways.

Chemical Properties and Interactions

The chemical properties and interactions of such compounds are critical for understanding their behavior in various conditions and their potential applications. For instance, the work by Kubicki, Bassyouni, & Codding (2000) on hydrogen bonding in anticonvulsant enaminones provides insights into the structural and interactional dynamics of similar compounds Kubicki, Bassyouni, & Codding, 2000. The study highlights the significance of intramolecular and intermolecular hydrogen bonding, which is crucial for designing compounds with specific pharmacological properties.

Potential Applications

The research applications of this compound extend to its potential use in developing new materials and pharmaceuticals. For example, the synthesis of novel pyridothienopyrimidines and related systems, as explored by Bakhite, Al‐Sehemi, & Yamada (2005), indicates the compound's versatility in contributing to the development of new therapeutic agents or materials with unique properties Bakhite, Al‐Sehemi, & Yamada, 2005.

Structural and Mechanistic Studies

Structural and mechanistic studies provide foundational knowledge for exploiting the compound's potential in various scientific domains. The examination of reactions leading to the synthesis of thiophenes, as discussed by Sahu et al. (2015), presents a case for understanding the mechanistic pathways and structural requisites for synthesizing heterocyclic compounds Sahu et al., 2015. Such studies are essential for advancing synthetic chemistry and developing novel compounds with desired functionalities.

properties

IUPAC Name

methyl 2-[(E)-[(4-chlorophenyl)methoxyamino]methylideneamino]-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2F3N4O3S/c1-34-22(33)19-16-6-7-32(20-17(25)8-14(9-29-20)23(26,27)28)10-18(16)36-21(19)30-12-31-35-11-13-2-4-15(24)5-3-13/h2-5,8-9,12H,6-7,10-11H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJLMOOAIOJZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)N=CNOCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)/N=C/NOCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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